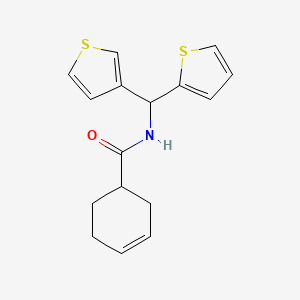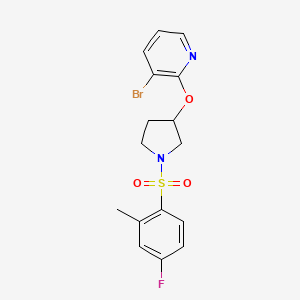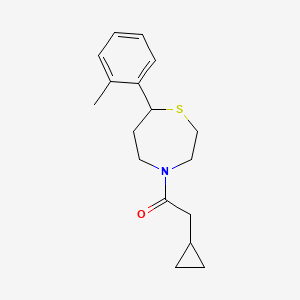
2-Cyclopropyl-1-(7-(o-tolyl)-1,4-thiazepan-4-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-Cyclopropyl-1-(7-(o-tolyl)-1,4-thiazepan-4-yl)ethanone is a chemical compound that belongs to the thiazepane class of compounds. It has been studied extensively for its potential applications in scientific research due to its unique properties. In
Scientific Research Applications
Synthesis of Branched Tryptamines
Researchers have utilized similar compounds in the synthesis of tryptamine derivatives, specifically using cyclopropylketone arylhydrazones. This process is effective for producing enantiomerically pure tryptamines, demonstrating the compound's utility in synthesizing biologically active molecules (Salikov et al., 2017).
Formation of Cycloheptatrienes
In another study, similar compounds like 1,2-ethanedithiol underwent reactions to form cycloheptatrienes, highlighting the chemical versatility and reactivity of these compounds in creating complex molecular structures (Cavazza et al., 1979).
Antimycobacterial Activity
Compounds with a cyclopropyl and thiazolidine-2,4-dione structure have shown promising antimycobacterial activity against Mycobacterium tuberculosis, suggesting potential therapeutic applications (Ponnuchamy et al., 2014).
Synthetic Applications in Cyclopropanes
Cyclopropyl derivatives have been used as building blocks in synthetic chemistry, particularly for creating molecules with unique structural and electronic properties (Salaün, 1988).
Novel Route to Diastereomerically Pure Cyclopropanes
Innovative chemical transformations have been developed using cyclopropyl derivatives to construct diversely functionalized cyclopropanes, demonstrating the compound's potential in producing stereochemically complex structures (Avery et al., 2000).
properties
IUPAC Name |
2-cyclopropyl-1-[7-(2-methylphenyl)-1,4-thiazepan-4-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NOS/c1-13-4-2-3-5-15(13)16-8-9-18(10-11-20-16)17(19)12-14-6-7-14/h2-5,14,16H,6-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVAFZUQXNKRBJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2CCN(CCS2)C(=O)CC3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclopropyl-1-(7-(o-tolyl)-1,4-thiazepan-4-yl)ethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[[1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl]methyl]-3-methylbutanamide](/img/structure/B2682251.png)
![4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methoxybutanoic acid](/img/structure/B2682252.png)
![2-[4-[[4-(3-Aminopropylamino)-6-[(5-cyclopropyl-1H-pyrazol-3-yl)amino]pyrimidin-2-yl]amino]phenyl]acetonitrile;2,2,2-trifluoroacetic acid](/img/structure/B2682253.png)
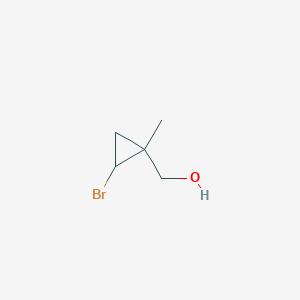
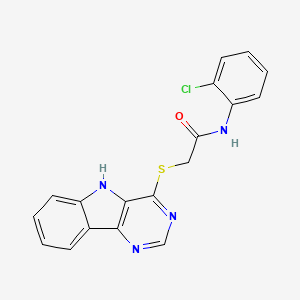
![1-(2-Fluorophenyl)-4-[(2-methyl-1,2,4-triazol-3-yl)methyl]piperazine](/img/structure/B2682256.png)
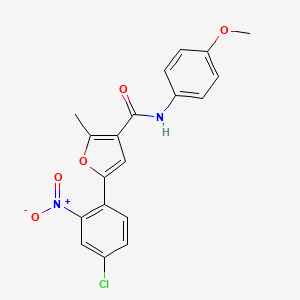
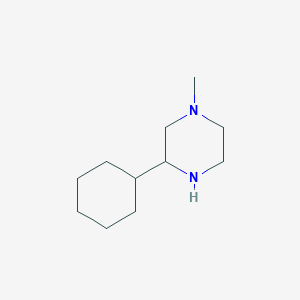

![4-nitro-N-[4-(propan-2-yl)phenyl]benzamide](/img/structure/B2682261.png)
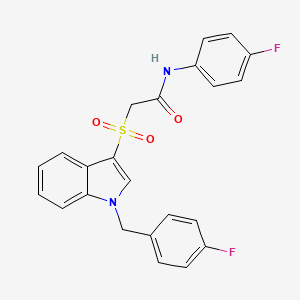
![(2Z)-2-[(2-chloro-4-fluorophenyl)imino]-N-(6-methylpyridin-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2682266.png)
